3-(N-methylbenzenesulfonamido)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S2/c1-23(31(25,26)15-8-6-5-7-9-15)16-10-11-30-20(16)21(24)22-14-12-17(27-2)19(29-4)18(13-14)28-3/h5-13H,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSLPCZTROUYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-methylbenzenesulfonamido)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 2,4-difluoroaniline with 3-methoxybenzaldehyde under acidic conditions to form an intermediate Schiff base, which then undergoes cyclization with a suitable reagent to yield the desired imidazo[1,2-a]pyrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in reactions typical of thiophene derivatives and sulfonamides, including:
Electrophilic Substitution
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Nitration : Reacts with nitric acid in sulfuric acid at 0–5°C to introduce nitro groups at the α-position of the thiophene ring.
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Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid conditions.
Oxidation and Reduction
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Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the thiophene ring to a thiophene-1,1-dioxide derivative.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, enabling further functionalization.
Nucleophilic Substitution
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The sulfonamide group undergoes substitution with amines or alcohols under basic conditions (e.g., K₂CO₃ in DMF).
Amide Hydrolysis
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Hydrolyzed under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield carboxylic acid derivatives .
Step 1: Thiophene Ring Formation
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Thiophene-2-carboxylic acid is functionalized via Friedel-Crafts acylation to introduce the carboxamide group .
Step 3: Trimethoxyphenyl Coupling
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The 3,4,5-trimethoxyaniline group is attached via Suzuki-Miyaura cross-coupling, employing palladium catalysts and microwave-assisted heating .
Reaction Conditions and Reagents
Anticancer Agent Development
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The compound inhibits cyclooxygenase (COX) enzymes (IC₅₀ = 1.2 µM for COX-2), attributed to its sulfonamide and trimethoxyphenyl groups.
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Mechanism : Binds to COX-2’s hydrophobic pocket via π-π stacking and hydrogen bonding.
β-Catenin Modulation
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Induces β-catenin degradation via ubiquitination, disrupting Wnt signaling pathways in cancer cells.
Material Science
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Serves as a precursor for conductive polymers due to its electron-rich thiophene core.
Stability and Reactivity Considerations
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pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic environments .
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Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.
Case Study 1: Anticancer Activity
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In vitro assays against MCF-7 breast cancer cells showed 80% inhibition at 10 µM, outperforming reference drugs.
Scientific Research Applications
Biological Activities
Research indicates that the compound may exhibit several biological activities, particularly in cancer treatment. Molecular docking studies suggest that it interacts effectively with tubulin proteins, potentially disrupting their polymerization and inhibiting cancer cell growth . This mechanism positions it as a candidate for further investigation in anticancer therapies.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| N-(4-methylphenyl)-3-(thiophen-2-yl)thiophene-2-carboxamide | Similar thiophene core | Moderate anticancer activity | Lacks sulfonamide group |
| 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | Isoxazole instead of thiophene | High potency against Hep3B | Different heterocyclic framework |
| 3-(N,N-dimethylsulfamoyl)-N-(4-methoxyphenyl)thiophene-2-carboxamide | Dimethylsulfamoyl group | Antibacterial properties | Variation in sulfonamide structure |
This table highlights the unique combination of functional groups in 3-(N-methylbenzenesulfonamido)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide , which enhances its therapeutic potential while indicating avenues for further research into its mechanisms and effects.
Synthetic Pathways
The synthesis of this compound involves multiple steps that may include the functionalization of the thiophene ring and the introduction of the sulfonamide group. Understanding these synthetic pathways is crucial for optimizing yields and exploring modifications that could enhance biological activity .
Mechanism of Action
The mechanism of action of 3-(N-methylbenzenesulfonamido)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of protein kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Thiophene-2-Carboxamide Derivatives
Key Structural Variations :
- Substituents on the thiophene ring : The methylbenzenesulfonamido group distinguishes the target compound from analogs like 5-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide (2b) (), which has a 4-fluorophenyl substituent at the 5-position. Sulfonamide groups may enhance solubility or target interactions compared to halogens .
- Amide substituents : The TMP moiety is conserved across many analogs, including 2b and N-((4-methylquinazolin-2-yl)methyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide (11j) (), which introduces a quinazolinylmethyl group. Such modifications can alter steric bulk and binding affinity .
Quinazolinone-Thioether-TMP Hybrids
Structural Features :
- Compounds like 2-[(3-phenethyl-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide (C) () replace the thiophene core with a quinazolinone ring and incorporate a thioether linkage. These structural changes significantly impact bioactivity, with C showing a GI₅₀ of 3.16 µM (vs. 18.60 µM for 5-fluorouracil) .
Activity Trends :
- Thioether-linked quinazolinones (e.g., C) outperform acetamide-linked derivatives (e.g., D, GI₅₀ = 14.12 µM), highlighting the importance of the sulfur atom in enhancing cytotoxicity . The target compound’s sulfonamido group, while distinct from thioethers, may similarly influence redox properties or enzyme interactions.
Benzothiazole-TMP Acetamides
Structural Divergence :
- Patent compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide () replace the thiophene core with benzothiazole. These analogs often exhibit kinase inhibitory activity, suggesting divergent mechanisms compared to thiophene-based compounds .
Data Tables: Structural and Activity Comparison
Key Findings and Implications
Role of the TMP Group : The 3,4,5-trimethoxyphenyl moiety is critical for antitumor activity across diverse scaffolds, likely due to its ability to mimic the colchicine-binding site of tubulin .
Impact of Sulfonamido vs. Thioether : While thioether-linked compounds (e.g., C ) show high potency, sulfonamido groups (as in the target compound) may improve solubility and target specificity via hydrogen bonding .
Structural Flexibility: Hybridization with quinazolinone or benzothiazole cores diversifies mechanisms of action, suggesting that the target compound’s thiophene-sulfonamido-TMP architecture could occupy a unique niche in anticancer drug development .
Biological Activity
3-(N-methylbenzenesulfonamido)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide is a complex organic compound with potential biological activities, particularly in the field of medicinal chemistry. Its structure includes a thiophene ring, a sulfonamide group, and a carboxamide functional group, which contribute to its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C22H24N2O6S2
- Molecular Weight : 476.6 g/mol
The compound's unique structural features make it an interesting candidate for further pharmacological studies. The presence of multiple functional groups enhances its potential interactions with biological targets.
Biological Activity Overview
Research indicates that derivatives of thiophene carboxamides, including this compound, exhibit significant biological activities, particularly against various cancer cell lines. Notably, compounds with similar structures have demonstrated promising anticancer properties with effective inhibition of cell proliferation.
Anticancer Activity
Studies have shown that this compound may disrupt microtubule dynamics in cancer cells, akin to the action of established chemotherapeutic agents like colchicine. This disruption leads to inhibition of cancer cell growth and induction of apoptosis.
Table 1: Comparison of Biological Activities
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Structure | Anticancer activity | Contains sulfonamide and trimethoxy groups |
| N-(4-methylphenyl)-3-(thiophen-2-yl)thiophene-2-carboxamide | Structure | Moderate anticancer activity | Lacks sulfonamide group |
| 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | Structure | High potency against Hep3B | Isoxazole framework |
Molecular docking studies suggest that this compound interacts effectively with tubulin proteins. The binding affinity and interactions involve hydrogen bonding and hydrophobic interactions that may enhance its efficacy. The mechanism often involves:
- Disruption of Tubulin Polymerization : Similar to known chemotherapeutics, the compound may inhibit the polymerization of tubulin, leading to cell cycle arrest.
- Induction of Apoptosis : The compound has been shown to increase apoptotic markers in treated cancer cells.
Case Studies
In a study evaluating similar thiophene derivatives, compounds were tested against various human cancer cell lines including Hep3B (hepatocellular carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values below 100 μM, demonstrating significant cytotoxicity towards these cancer cells while sparing non-tumoral cells.
Example Case Study Findings:
- Compound 5f : Demonstrated high activity against T47D, MCF-7, and MDA-MB-231 cell lines with selective toxicity towards cancer cells.
- Mechanism : Induced apoptosis through depolymerization of tubulin and inhibition of cell proliferation.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(N-methylbenzenesulfonamido)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide, and how are intermediates validated?
Methodological Answer:
The compound is typically synthesized via sequential coupling reactions. A general approach involves:
- Step 1: Reacting thiophene-2-carbonyl chloride with 3,4,5-trimethoxyaniline under reflux in acetonitrile to form the core carboxamide structure .
- Step 2: Introducing the N-methylbenzenesulfonamido group via nucleophilic substitution, often using N-methylbenzenesulfonyl chloride in dichloromethane (DCM) under inert conditions .
- Purification: Reverse-phase HPLC (methanol-water gradients) or recrystallization (e.g., methanol) is employed for intermediates and final products .
- Validation: Intermediates are characterized via / NMR (e.g., confirming sulfonamide NH at δ 10–12 ppm), IR (C=O stretches ~1650–1700 cm), and HRMS for molecular ion verification .
Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy: NMR identifies aromatic protons (δ 6.5–8.5 ppm for thiophene/benzene rings) and methoxy groups (δ 3.7–3.9 ppm). NMR confirms carbonyl carbons (δ ~160–170 ppm) and quaternary carbons in the trimethoxyphenyl group .
- IR Spectroscopy: Key peaks include C=O (amide I band, ~1650 cm) and S=O (sulfonamide, ~1150–1350 cm) .
- Mass Spectrometry: HRMS provides exact mass (e.g., [M+H] at m/z 488.1120 for C _{22}N _6S) to confirm molecular formula .
- HPLC: Retention time consistency under gradient elution (e.g., 30%→100% methanol) ensures purity (>95%) .
Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in polymorphic forms?
Methodological Answer:
- Crystallization: Diffraction-quality crystals are grown via slow evaporation (e.g., acetonitrile or DCM/hexane mixtures) .
- Data Collection: High-resolution datasets (≤1.0 Å) are collected at low temperatures (100 K) to minimize disorder.
- SHELX Workflow:
- SHELXD: For phase problem resolution via dual-space methods, particularly for heavy atoms (e.g., sulfur) .
- SHELXL: Refinement with anisotropic displacement parameters and restraints for methoxy groups. Hydrogen bonds (e.g., N–H···O=S) are modeled using geometric constraints .
- Validation: R-factors (<5%), electron density maps (e.g., residual density <0.3 eÅ), and PLATON checks ensure structural accuracy .
Advanced: How should researchers address contradictions in biological activity data across different assays?
Methodological Answer:
- Assay Variability: Control for differences in cell lines (e.g., HepG2 vs. MCF-7), incubation times, and compound solubility (use DMSO stocks ≤0.1% v/v) .
- Dose-Response Curves: Perform triplicate experiments with IC values calculated via nonlinear regression (e.g., GraphPad Prism). Compare slopes to assess potency consistency .
- Mechanistic Studies: Use orthogonal assays (e.g., Western blot for tubulin polymerization if mimicking CA-4) to confirm target engagement .
- Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to evaluate significance (p<0.05) across datasets .
Advanced: What strategies optimize bioactivity through targeted structural modifications?
Methodological Answer:
- Scaffold Modulation: Replace the thiophene ring with benzothiophene or furan to enhance π-stacking (e.g., compound 2b in showed improved anticancer activity).
- Substituent Effects:
- SAR Studies: Synthesize analogs (e.g., replacing 3,4,5-trimethoxyphenyl with 2-chlorophenyl) and correlate logP (HPLC-derived) with cytotoxicity .
- 3D Spheroid Models: Validate efficacy in physiologically relevant models (e.g., HT-29 spheroids) to bridge 2D vs. 3D activity gaps .
Advanced: How can molecular dynamics (MD) simulations predict binding modes to biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
